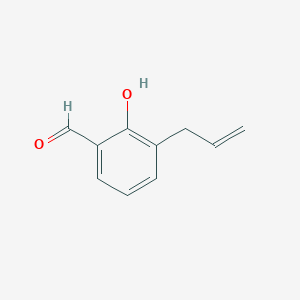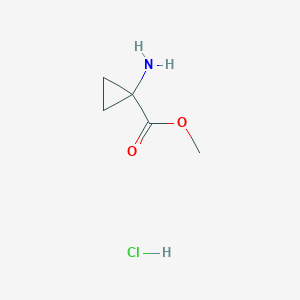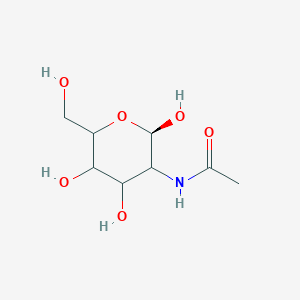
甲壳素,实用级
描述
科学研究应用
三乙酰壳三糖在科学研究中具有广泛的应用:
作用机理
三乙酰壳三糖主要通过抑制溶菌酶发挥其作用 . 它与溶菌酶的活性位点结合,阻止该酶分解细菌细胞壁 . 这种抑制作用对于研究溶菌酶在各种生物过程中的作用以及开发潜在的治疗剂至关重要 .
作用机制
Target of Action
Chitin, a polysaccharide composed of N-acetyl-D-glucosamine, primarily targets chitinase and chitin deacetylase . These enzymes play a crucial role in the degradation and modification of chitin, respectively .
Mode of Action
Chitin interacts with its targets, chitinase and chitin deacetylase, leading to its degradation and modification . This interaction results in the breakdown of chitin into glucosamine, which can be further used for the manufacture of glucosamine and chitosan .
Biochemical Pathways
Chitin is involved in several biochemical pathways. It is a key component in the formation of arthropod exoskeletons . The biochemical pathways of chitin biosynthesis, degradation, and modification involve multiple isozymes, each carrying out a specific step of chitin metabolism .
Pharmacokinetics
It is known that chitin requires purification prior to use as a substrate for chitinase .
Result of Action
The action of chitin results in the production of glucosamine and chitosan . Additionally, the degradation of chitin can lead to the study of its physicochemical properties and its role in the formation of arthropod exoskeletons .
生化分析
Biochemical Properties
Chitin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, chitin is a substrate for chitinase, an enzyme that breaks down chitin into smaller fragments . Chitin also interacts with chitin synthase, an enzyme responsible for the biosynthesis of chitin . These interactions are essential for the formation and remodeling of chitin-containing structures in organisms .
Cellular Effects
Chitin has significant effects on various types of cells and cellular processes. It influences cell function by activating a variety of innate and adaptive immune cells, such as eosinophils, macrophages, and T helper type-2 lymphocytes . Chitin induces cytokine production, leukocyte recruitment, and alternative macrophage activation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of chitin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Chitin synthase, for example, plays a crucial role in chitin synthesis. It incorporates UDP-N-acetylglucosamine in radiometric in vitro assays . The activity of chitin synthase in chitin translocation, but not in polymerization, requires the activity of Expansion/Rebuf, a conserved protein .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of chitin can change. For instance, chitin’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . Chitin’s degradation is facilitated by the action of chitinases, which break down chitin into smaller fragments that can be sensed by mammalian receptors .
Dosage Effects in Animal Models
The effects of chitin can vary with different dosages in animal models. For instance, feeding mice a diet containing chitin triggered an immune response in the stomach and small intestine
Metabolic Pathways
Chitin is involved in several metabolic pathways. It interacts with enzymes such as chitin synthase and chitinase, which are responsible for the synthesis and degradation of chitin, respectively . The metabolic pathways of chitin are tightly regulated during development to ensure the proper formation and remodeling of chitin-containing structures .
Transport and Distribution
Chitin is transported and distributed within cells and tissues. The transport of chitin to the extracellular space is mediated by chitin synthase . The distribution of chitin within cells is highly organized and dynamic, which is crucial for the proper functioning of cells .
Subcellular Localization
The subcellular localization of chitin and its related enzymes plays a crucial role in its activity and function. For instance, many chitin synthase enzymes are specifically localized to regions of the fungal cell corresponding to the site of action for individual types of chitin . This localization is essential for the proper synthesis and degradation of chitin .
准备方法
合成路线和反应条件
三乙酰壳三糖可以通过对壳三糖进行乙酰化来合成,壳三糖是从几丁质中提取得到的。 乙酰化过程涉及在催化剂(如吡啶)存在下使用乙酸酐 . 该反应通常在室温下进行,并生成高纯度的三乙酰壳三糖 .
工业生产方法
三乙酰壳三糖的工业生产涉及使用几丁质酶对几丁质进行酶促水解,然后进行乙酰化 . 该方法因其环境友好性和生产高纯度三乙酰壳三糖的效率而受到青睐 .
化学反应分析
反应类型
三乙酰壳三糖会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的羧酸.
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾等氧化剂.
主要产物
水解: N-乙酰葡萄糖胺.
氧化: 相应的羧酸.
取代: 乙酰基被其他官能团取代的衍生物.
相似化合物的比较
类似化合物
壳三糖: 三乙酰壳三糖的非乙酰化形式,它也是几丁质酶的底物.
N-乙酰葡萄糖胺: 几丁质的单体单元,也是三乙酰壳三糖水解的产物.
独特性
三乙酰壳三糖的独特性在于其特定的结构,使其能够有效地抑制溶菌酶 . 其乙酰化形式与其他几丁质衍生物相比具有独特的化学性质,使其在各种研究和工业应用中具有价值 .
属性
CAS 编号 |
1398-61-4 |
|---|---|
分子式 |
C24H41N3O16 |
分子量 |
627.6 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |
InChI 键 |
WZZVUHWLNMNWLW-VFCSDQTKSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |
物理描述 |
Solid |
同义词 |
Poly-(1-4)-β-N-acetyl-D-glucosamine; C 7170; N-Acetylchitan; Chitin Tc-L; ChitoRem SC 20; ChitoRem SC 80; Clandosan; Kimica Chitin F; Kimitsu Chitin; North Chitin CG 2; Regitex FA; SEC 1; α-Chitin; β-Chitin; γ-Chitin; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of chitin?
A1: Chitin is a linear polysaccharide composed of β(1→4)-linked N-acetylglucosamine (GlcNAc) residues. [] This structure is similar to cellulose, with GlcNAc replacing glucose as the repeating unit. [, ]
Q2: What are the physical properties of chitin?
A2: Chitin is a tough, semitransparent material. Its properties, such as solubility and crystallinity, can vary depending on the source and extraction method. [, ]
Q3: What is the difference between chitin and chitosan?
A3: Chitosan is a deacetylated derivative of chitin. The deacetylation process removes some or all of the acetyl groups from the GlcNAc units, increasing its solubility and altering its biological properties. [, ]
Q4: What are the main biological roles of chitin?
A4: Chitin is a primary structural component of fungal cell walls, insect exoskeletons, and crustacean shells. [, , , , ]
Q5: How do plants defend themselves against fungal pathogens that utilize chitin?
A5: Plants produce chitinases, enzymes that degrade chitin, as a defense mechanism against fungal pathogens. [, , ] These chitinases can hydrolyze chitin in fungal cell walls, disrupting their integrity. []
Q6: How do some fungi evade the plant's chitinase defense mechanism?
A6: Certain fungi secrete chitin-binding effector proteins, like CBM18, which bind to chitin and protect it from degradation by plant chitinases. [, ] This protection allows the fungi to evade the plant's defenses and successfully infect the host. [, ]
Q7: Are there other mechanisms by which fungi counteract plant chitinases?
A7: Yes, some fungal pathogens, such as Fusarium oxysporum, secrete proteases that cleave plant chitinases, reducing their antifungal activity and enhancing fungal virulence. []
Q8: How do chitin particles interact with macrophages?
A8: Macrophages recognize and phagocytose chitin particles. This interaction triggers the activation of mitogen-activated protein kinases (MAPK), leading to the release of pro-inflammatory cytokines, such as TNF-α. [] Interestingly, depletion of cellular cholesterol enhances this MAPK activation. []
Q9: What are some potential applications of chitin and chitosan in biomedicine?
A9: Due to their biocompatibility, biodegradability, and biological activities, chitin and chitosan show promise in various biomedical applications, including:
- Tissue engineering: As scaffolds for tissue regeneration [, ]
- Drug delivery: As carriers for controlled drug release [, ]
- Wound dressing: Promoting wound healing due to their hemostatic and antibacterial properties [, ]
- Bone substitution: As biocompatible and osteoconductive materials [, ]
Q10: How can chitin and chitosan be modified for specific applications?
A10: Chemical modifications, such as deacetylation, grafting, and the formation of nanocomposites, can tailor the properties of chitin and chitosan for specific applications. [, , ] For instance, incorporating chitosan with inorganic nanoparticles like carbon nanotubes or silver nanoparticles can enhance mechanical strength and introduce antibacterial properties. []
Q11: What are the advantages of using insects as a source of chitin?
A11: Insects offer a more sustainable and environmentally friendly source of chitin compared to traditional sources like shellfish. Insect farming has a lower environmental impact and can utilize organic waste streams, contributing to a circular economy. []
Q12: What are the different types of chitinases?
A12: Chitinases are classified into different families based on their amino acid sequence and catalytic mechanisms. The most well-studied families are family 18 and family 19 chitinases. [, ]
Q13: How do chitinases break down chitin?
A13: Chitinases hydrolyze the β(1→4)-glycosidic bonds between GlcNAc units in chitin. The catalytic mechanism typically involves acidic amino acid residues within the active site. [, , ]
Q14: What factors can affect chitinase activity?
A14: Several factors can influence chitinase activity, including:
- pH: Chitinases typically have an optimum pH range for activity. [, , ]
- Temperature: Temperature affects enzyme kinetics and can influence chitinase stability. [, ]
- Substrate concentration: The Michaelis-Menten kinetics model describes the relationship between substrate concentration and enzyme activity. []
- Presence of inhibitors: Certain compounds, such as allosamidin, can specifically inhibit chitinase activity. []
Q15: How can chitinase activity be measured?
A15: Various methods are available to measure chitinase activity, including:
- Colorimetric assays: These assays utilize chromogenic substrates that release a colored product upon hydrolysis by chitinase. []
- Reducing sugar assays: These assays quantify the reducing sugars released upon chitin hydrolysis. [, , ]
- Viscosimetric assays: These assays measure the decrease in viscosity of a chitin solution as it is degraded by chitinase. []
Q16: What is the role of the chitin-binding domain (ChBD) in chitinases?
A16: The ChBD enhances the enzyme's ability to bind to insoluble chitin, increasing its efficiency in degrading recalcitrant chitin. [, ]
Q17: Can the activity and substrate specificity of chitinases be modified?
A17: Yes, adding or modifying substrate-binding domains, such as ChBDs, can alter the substrate specificity and activity of chitinases. [] For example, fusing a cellulose-binding domain to a chitinase increased its activity towards insoluble chitin and fungal cell walls. []
Q18: What are some future directions for chitin research?
A18: Future research on chitin could focus on:
- Developing novel chitin-based materials with improved properties and functionalities. [, ]
- Exploring the potential of chitin and chitosan in new applications, such as food preservation, water treatment, and cosmetics. []
- Elucidating the complex interplay between fungal chitin and the plant immune system. [, , ]
- Developing new and more effective chitin synthesis inhibitors as antifungal agents. []
- Understanding the role of chitinases in marine ecosystems and their potential for bioremediation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



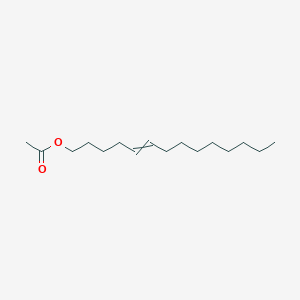

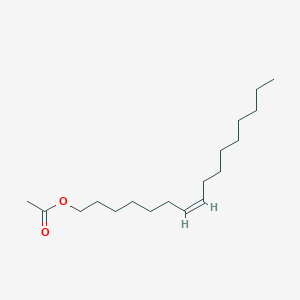

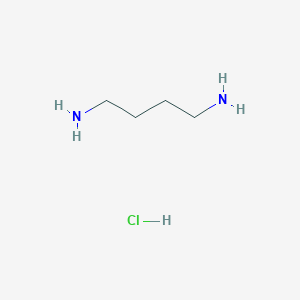
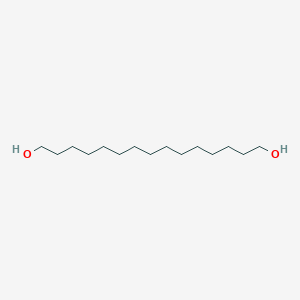


![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)

